A Comprehensive Technical Guide to 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in the design of novel therapeutics. This guide focuses on a key derivative, 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde , a versatile building block whose strategic functionalization opens avenues for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This document provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and applications, serving as a technical resource for researchers in organic synthesis and drug development.
Core Properties and Identification
CAS Number: 1946818-23-0[2]
Molecular Formula: C₅H₅IN₂O[2]
Molecular Weight: 236.01 g/mol
Physicochemical Data
| Property | Value | Source |
| Appearance | Powder | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | N/A |
| SMILES | CN1N=C(I)C=C1C=O | N/A |
| InChI | InChI=1S/C5H5IN2O/c1-8-7-4(5(9)3-8)2/h3,9H,1H3 | N/A |
Synthesis of 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde
The synthesis of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde can be envisioned through a multi-step sequence, leveraging established methodologies for pyrazole construction and functionalization. A plausible and efficient route involves the initial formation of a pyrazole core, followed by iodination and subsequent formylation.
Conceptual Synthetic Pathway
Caption: Conceptual synthetic pathway for 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde.
Detailed Experimental Protocol (Hypothesized)
This protocol is a scientifically informed projection based on established chemical principles for pyrazole synthesis, specifically the Vilsmeier-Haack reaction, which is a cornerstone for the formylation of electron-rich heterocycles.[3][4]
Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde
-
To a stirred solution of 1-methylpyrazole in anhydrous N,N-dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and carefully pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-methyl-1H-pyrazole-4-carbaldehyde.
Step 2: Iodination of 1-Methyl-1H-pyrazole-4-carbaldehyde
-
Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., nitric acid, periodic acid). The C5-position of the pyrazole ring is activated towards electrophilic substitution.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to afford the final product, 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
A singlet for the methyl group (N-CH₃) is expected around 3.9-4.1 ppm.
-
A singlet for the pyrazole ring proton (C5-H) is anticipated in the aromatic region, likely around 8.0-8.3 ppm.
-
A singlet for the aldehyde proton (-CHO) will be significantly downfield, expected around 9.8-10.1 ppm.
-
-
¹³C NMR:
-
The methyl carbon (N-CH₃) should appear around 35-40 ppm.
-
The iodinated carbon (C3) will be at a lower field, though the exact chemical shift is difficult to predict precisely.
-
The C4 carbon, bearing the aldehyde, is expected around 135-140 ppm.
-
The C5 carbon should resonate around 140-145 ppm.
-
The aldehyde carbonyl carbon (-CHO) will be the most downfield signal, expected in the range of 185-190 ppm.[6]
-
Reactivity and Synthetic Utility
The chemical reactivity of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde is dictated by its two key functional groups: the iodo substituent at the C3 position and the carbaldehyde at the C4 position. This dual functionality makes it a highly valuable intermediate for constructing diverse molecular libraries.
Reactions at the C3-Iodo Position: Cross-Coupling Chemistry
The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis, enabling the introduction of a wide array of substituents onto the pyrazole core.[7]
Caption: Key cross-coupling reactions utilizing the C3-iodo functionality.
-
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of diverse aromatic systems at the C3 position.[8] This is a widely used strategy in medicinal chemistry to explore structure-activity relationships.
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, provides access to 3-alkynylpyrazole derivatives. These can serve as precursors for further transformations or as final targets themselves.[9]
-
Heck Coupling: Palladium-catalyzed reaction with alkenes can be employed to install vinyl groups at the C3 position.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the C3 position.
Reactions of the C4-Carbaldehyde Group
The aldehyde functionality is a versatile electrophile, participating in a wide range of classical organic reactions.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse set of C4-aminomethyl pyrazoles.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain at the C4 position, typically forming alkenes.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) to form Knoevenagel condensation products, which are useful intermediates for the synthesis of fused heterocyclic systems.[3]
-
Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further opportunities for functionalization.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 1H-pyrazole-4-carbaldehyde scaffold is a key pharmacophore in the development of protein kinase inhibitors.[10][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The aldehyde group can act as a hydrogen bond acceptor, while the pyrazole ring can engage in various interactions within the ATP-binding pocket of kinases.
The strategic placement of an iodo group at the C3 position of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde makes it an exceptionally valuable precursor for generating libraries of potential kinase inhibitors. Through the cross-coupling reactions described above, a vast chemical space can be explored by introducing different substituents at this position to probe the kinase active site and optimize potency and selectivity. This approach allows for the systematic modification of the molecule to enhance its biological activity against specific kinase targets.
Conclusion
3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure, coupled with the orthogonal reactivity of its iodo and carbaldehyde functionalities, provides a robust platform for the synthesis of complex, biologically active molecules. The ability to leverage modern cross-coupling chemistry at the C3 position makes this compound particularly attractive for the generation of focused compound libraries aimed at therapeutically relevant targets such as protein kinases. This guide provides a foundational understanding of this important building block, intended to facilitate its application in innovative research endeavors.
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